Cas no 1211592-61-8 (Methyl 5-chloro-3-nitropicolinate)

Methyl 5-chloro-3-nitropicolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-chloro-3-nitropicolinate
- methyl 5-chloro-3-nitropyridine-2-carboxylate
- MFCD09953153
- CS-0150874
- BS-51197
- SCHEMBL18714222
- 1211592-61-8
- E76753
- Methyl5-chloro-3-nitropicolinate
-
- インチ: 1S/C7H5ClN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3
- InChIKey: LDIMWIHRCQNRAT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(=O)OC)C(=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 215.9937843g/mol
- どういたいしつりょう: 215.9937843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 1.5
Methyl 5-chloro-3-nitropicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24705-1g |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 1g |
¥678.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK095-1g |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 1g |
1443.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK095-50mg |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 50mg |
207.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1223956-25g |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 95% | 25g |
$1300 | 2024-06-03 | |
Aaron | AR01K2HN-5g |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 5g |
$324.00 | 2023-12-16 | |
Aaron | AR01K2HN-250mg |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 250mg |
$35.00 | 2023-12-16 | |
1PlusChem | 1P01K29B-25g |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 25g |
$977.00 | 2023-12-25 | |
abcr | AB594839-5g |
Methyl 5-chloro-3-nitropicolinate; . |
1211592-61-8 | 5g |
€579.50 | 2024-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK095-200mg |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 200mg |
515.0CNY | 2021-07-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221514-5g |
Methyl 5-chloro-3-nitropicolinate |
1211592-61-8 | 97% | 5g |
¥3646.00 | 2024-08-09 |
Methyl 5-chloro-3-nitropicolinate 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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6. Book reviews
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Methyl 5-chloro-3-nitropicolinateに関する追加情報
Methyl 5-chloro-3-nitropicolinate (CAS No. 1211592-61-8): A Comprehensive Overview
Methyl 5-chloro-3-nitropicolinate (CAS No. 1211592-61-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in various chemical and biological applications. Its molecular structure, featuring both chloro and nitro substituents, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The compound's significance is further underscored by its potential applications in medicinal chemistry. Researchers have been exploring its utility as a building block for designing new drugs that target specific biological pathways. The presence of both electronegative functional groups—the chloro and nitro groups—enhances its reactivity, making it an attractive candidate for further chemical modifications. These modifications can lead to the development of molecules with enhanced pharmacological properties, such as improved bioavailability or targeted action.
In recent years, the study of nitroaromatic compounds has seen considerable advancements, particularly in understanding their role as prodrugs or intermediates in drug synthesis. Methyl 5-chloro-3-nitropicolinate fits into this category, offering a platform for the development of innovative therapeutic strategies. For instance, researchers have been investigating its potential use in the synthesis of anti-inflammatory agents, where its structural features could contribute to modulating inflammatory responses.
The compound's behavior in biological systems has also been a subject of intense research. Studies have shown that derivatives of nitropicolinate can exhibit significant biological activity, including antimicrobial and antiviral properties. The chloro substituent, in particular, has been found to influence the compound's interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent. This has led to interest in exploring its role in developing novel antibiotics or antiviral drugs.
From a synthetic chemistry perspective, Methyl 5-chloro-3-nitropicolinate serves as an important intermediate in multi-step organic syntheses. Its structural framework allows for a wide range of chemical transformations, making it a valuable tool for chemists working on complex molecule constructions. The compound's reactivity towards various coupling reactions and nucleophilic substitutions has been well-documented, providing chemists with a reliable starting point for designing new synthetic pathways.
The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for drug candidates. The ability to modify its structure through controlled reactions opens up possibilities for creating molecules with tailored properties. This flexibility is crucial in drug discovery, where optimizing pharmacokinetic and pharmacodynamic profiles is essential for successful therapeutic intervention.
Advances in computational chemistry have further enhanced the understanding of Methyl 5-chloro-3-nitropicolinate's properties. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for designing drugs that can bind more effectively to their intended targets, thereby improving treatment outcomes.
The environmental impact of this compound has also been considered in recent research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Such green chemistry approaches are increasingly important in pharmaceutical manufacturing, where sustainability is becoming a key factor in evaluating new processes.
In conclusion, Methyl 5-chloro-3-nitropicolinate (CAS No. 1211592-61-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its biological activity suggests applications in drug design. As research continues to uncover new aspects of this compound's properties and applications, it is likely to remain an important player in the field of medicinal chemistry.
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